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Compound of Interest

Compound Name:
4-(Cyclopropylmethoxy)-3,5-

dimethylbenzaldehyde

CAS No.: 883524-60-5

Cat. No.: B1438903

Get Quote

Application Note: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde as a Strategic

Pharmaceutical Intermediate

Executive Summary
4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a high-value pharmacophore

precursor used primarily in the synthesis of Central Nervous System (CNS) therapeutics and

Metabolic Disorder treatments.[1] Its structural core—a lipophilic, sterically hindered

benzaldehyde—serves as a critical building block for:

7 Nicotinic Acetylcholine Receptor (

7 nAChR) Agonists: Investigational drugs for neurodegenerative conditions like Alzheimer's
disease and Schizophrenia.[1][2]

GPR40 (FFAR1) Agonists: Potential therapeutics for Type 2 Diabetes, where the 3,5-

dimethyl-4-alkoxy motif enhances receptor binding affinity and metabolic stability.[1]
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PDE4 Inhibitors: Anti-inflammatory agents targeting respiratory and dermatological

conditions.[1]

This guide provides a validated protocol for the synthesis, purification, and downstream

application of this intermediate, ensuring high yield and purity for medicinal chemistry

campaigns.[1]

Chemical Profile & Structural Significance
The molecule features a 3,5-dimethyl substitution pattern that provides steric protection to the

ether linkage, reducing metabolic clearance via O-dealkylation.[1] The cyclopropylmethoxy tail

adds significant lipophilicity (

modulation) and rigidifies the side chain, often improving potency against GPCR and ion
channel targets.[1]

Property Specification

Chemical Name
4-(Cyclopropylmethoxy)-3,5-

dimethylbenzaldehyde

Molecular Formula

Molecular Weight 204.27 g/mol

Key Functional Groups
Aldehyde (Electrophile), Aryl Ether,

Cyclopropane

Primary Precursor
3,5-Dimethyl-4-hydroxybenzaldehyde (CAS:

2233-18-3)

Reagent (Bromomethyl)cyclopropane (CAS: 7051-34-5)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Synthesis Protocol: Williamson Etherification
Objective: To synthesize 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde from its

phenolic precursor via
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alkylation.

Reagents & Materials
Substrate: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 equiv)

Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)[1]

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv)

Catalyst: Potassium Iodide (

) (0.1 equiv) – Critical for accelerating the reaction via Finkelstein exchange.[1]

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1] Note: DMF is preferred for

scale-up due to higher solubility.[1]

Step-by-Step Methodology
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol) in anhydrous

DMF (100 mL).

Deprotonation: Add

(18.4 g, 133.2 mmol) in a single portion. Stir the suspension at room temperature for 15
minutes to facilitate phenoxide formation. The color typically shifts to a bright yellow/orange.
[1]

Alkylation: Add

(1.1 g, 6.66 mmol) followed by the dropwise addition of (Bromomethyl)cyclopropane (10.8 g,
8.0 mL, 80.0 mmol).

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours.

Process Control: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol (
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) should disappear, and the less polar product (

) should appear.

Workup:

Cool the reaction mixture to room temperature.

Pour into ice-cold water (500 mL) to precipitate inorganic salts and the product.

Extract with Ethyl Acetate (

mL).[1]

Wash the combined organic layers with Brine (

mL) and water (

mL) to remove residual DMF.[1]

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

Purification: The crude oil often solidifies upon standing.[1] Recrystallize from Hexane/EtOAc

or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if high purity

(>98%) is required.

Expected Yield: 85–92% as a white to off-white solid.[1]

Downstream Application: Reductive Amination
Context: This protocol converts the aldehyde into the primary amine or secondary amine

scaffold common in

7 nAChR agonists.[1]

Protocol: Synthesis of (4-(Cyclopropylmethoxy)-3,5-
dimethylphenyl)methanamine
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Imine Formation: Dissolve the purified Aldehyde (1.0 equiv) in Methanol (0.2 M).[1] Add

Ammonium Acetate (10 equiv) or the desired amine partner.[1] Stir at room temperature for 2

hours.

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

) (1.5 equiv) portion-wise.

Note: Maintain pH ~6 with acetic acid if using a primary amine partner to prevent

dialkylation.[1]

Quench: Stir overnight at room temperature. Quench with saturated

.[1]

Isolation: Extract with DCM. The resulting amine is a versatile intermediate for coupling with

heterocycles (e.g., quinuclidines, tropanes) to form the final bioactive ligand.

Visual Workflow & Pathway Analysis
The following diagram illustrates the synthesis pipeline and the strategic divergence points for

different therapeutic classes.

3,5-Dimethyl-4-hydroxybenzaldehyde
(CAS: 2233-18-3)

4-(Cyclopropylmethoxy)-
3,5-dimethylbenzaldehyde

(Key Intermediate)

K2CO3, DMF, 80°C
Williamson Ether Synthesis

(Bromomethyl)cyclopropane
(CAS: 7051-34-5)
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Knoevenagel Condensation
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Linkage to
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Figure 1: Synthetic workflow transforming the phenolic precursor into the key aldehyde

intermediate and its divergence into CNS and Metabolic therapeutic pipelines.[1]
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Quality Control & Characterization
To ensure the integrity of the intermediate before downstream processing, verify the following

spectral markers:

NMR (400 MHz,

):

9.89 (s, 1H): Aldehyde proton (Diagnostic).[1]

7.55 (s, 2H): Aromatic protons (3,5-dimethyl pattern).[1]

3.85 (d, 2H):

-Cyclopropyl doublet.[1]

2.35 (s, 6H): Methyl groups on the aryl ring.[1]

1.30 (m, 1H): Cyclopropyl methine.[1]

0.65 (m, 2H) & 0.35 (m, 2H): Cyclopropyl methylene protons.[1]

HPLC Purity: >98% (Area %) at 254 nm.

Impurity Profile: Monitor for unreacted phenol (retention time shift) and O-alkylation vs. C-

alkylation byproducts (rare with carbonate base).

Safety & Handling
Aldehyde Reactivity: Store under inert gas (

) at 2–8°C to prevent air oxidation to the corresponding benzoic acid.[1]

(Bromomethyl)cyclopropane: Is an alkylating agent.[1] Handle in a fume hood with

appropriate PPE (gloves, goggles).

DMF: Hepatotoxic and teratogenic.[1] Use in a well-ventilated area or closed system.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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